A Technical Guide to the Physicochemical Properties of Span 40 for Research Applications
A Technical Guide to the Physicochemical Properties of Span 40 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Span 40, chemically known as Sorbitan (B8754009) Monopalmitate, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1] It is synthesized by the esterification of sorbitol with palmitic acid, a common fatty acid.[1][2] Its amphiphilic nature, possessing both a hydrophilic sorbitan head and a lipophilic fatty acid tail, allows it to function effectively as a water-in-oil (W/O) emulsifier, stabilizer, dispersant, and wetting agent.[2][3] For researchers, particularly in drug development, Span 40 is a critical excipient for formulating stable emulsions, suspensions, and novel drug delivery systems such as niosomes, spanlastics, and organogels, which can enhance the solubility, stability, and bioavailability of therapeutic agents.[1][3][4][5][6] This guide provides an in-depth overview of the core physicochemical properties of Span 40, detailed experimental protocols for their characterization, and visualizations of its functional relationships and analytical workflows.
Chemical and Physical Identity
-
Chemical Name: Sorbitan Monopalmitate[7]
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Synonyms: Sorbitan Palmitate, Arlacel 40, Emulsifier S40, E495[8][9]
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Physical Description: At room temperature, Span 40 is a light cream to tan-colored, hard, waxy solid, often appearing as beads, flakes, or powder with a slight characteristic odor.[8][12]
Physicochemical Properties of Span 40
The functional efficacy of Span 40 in various research applications is dictated by its distinct physicochemical properties. These properties determine its behavior at interfaces, its interaction with different solvents, and its ability to form stable colloidal systems.
Qualitative Properties
Solubility: Span 40 is generally insoluble in cold water but can be dispersed in warm water.[13][8] It is soluble in fatty oils and slightly soluble in ethanol.[3][12][14] At temperatures above its melting point, it becomes soluble in various organic solvents, including ethanol, methanol, ether, ethyl acetate, toluene, and carbon tetrachloride.[8][12]
Quantitative Properties
The key quantitative parameters that define Span 40 as a surfactant are summarized in the tables below. These values are critical for formulation development, ensuring batch-to-batch consistency and predicting performance.
Table 1: Core Physicochemical Properties of Span 40
| Property | Value/Range | Reference(s) |
| Molecular Weight | ~402.6 g/mol | [8][10][11] |
| HLB (Hydrophilic-Lipophilic Balance) Value | 6.7 | [7][9][10][15] |
| Melting Point / Freezing Point | 45 – 58 °C | [10][11][12] |
| Density | ~1.03 g/mL | [11] |
| Physical Appearance | Light cream to tan/yellowish waxy solid, flakes, or beads | [8][10][12] |
Table 2: Quality Control and Purity Parameters for Span 40
| Property | Value/Range | Reference(s) |
| Acid Value | ≤ 8.0 mg KOH/g | [10][12] |
| Saponification Value | 140 – 155 mg KOH/g | [10][12] |
| Hydroxyl Value | 255 – 305 mg KOH/g | [10][12] |
| Iodine Value | ≤ 10.0 | [12] |
| Peroxide Value | ≤ 5.0 | [12][16] |
| Water Content (Moisture) | ≤ 2.0 % | [10] |
Key Concepts in Application
Hydrophilic-Lipophilic Balance (HLB)
The HLB value is a crucial parameter indicating the balance between the hydrophilic and lipophilic portions of a surfactant. With an HLB value of 6.7, Span 40 is considered lipophilic, making it an effective emulsifier for creating stable water-in-oil (W/O) emulsions.[7][10][15] It is often used in combination with a high-HLB surfactant (like its polyethoxylated derivative, Tween 40) to achieve a desired overall HLB for oil-in-water (O/W) emulsions.[7]
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules self-assemble into micelles in a solution.[17] Above the CMC, properties like surface tension remain relatively constant.[17] While a specific CMC value for Span 40 in a given solvent is not consistently reported in general literature and depends heavily on experimental conditions (e.g., temperature, solvent), its determination is vital for understanding its behavior in formulations, as micelle formation is the basis for solubilization and the creation of vesicular systems.
Applications in Research and Drug Delivery
Span 40's properties make it a versatile tool in pharmaceutical research:
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Topical Formulations: It is used to create stable organogels, which are semi-solid systems capable of delivering drugs topically. Studies have shown that the viscosity and drug release profiles of these gels can be controlled by varying the concentration of Span 40.[4][18]
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Vesicular Drug Delivery: Span 40 is a fundamental component in the formation of niosomes and spanlastics, which are vesicular carriers for encapsulating both hydrophilic and lipophilic drugs.[5][6] These nanocarriers can improve drug stability, offer controlled release, and enhance penetration across biological membranes.[5][19] However, vesicles formulated with Span 40 may sometimes show less stability compared to those made with Span 60 (Sorbitan Monostearate), which has a more saturated alkyl chain.[5][6]
Experimental Protocols
Accurate characterization of Span 40 is essential for its effective use. The following are detailed methodologies for determining its key physicochemical properties, primarily based on United States Pharmacopeia (USP) general chapters.
Sample Preparation (as per USP <401>)
For waxy solids like Span 40, proper sample preparation is crucial.
-
Warm the container in a water bath at approximately 50°C until the substance is fully melted and clear.[1]
-
If turbidity persists, pass the molten substance through a dry filter paper placed in a hot-water jacketed funnel.[1]
-
Thoroughly mix the clear, molten sample before weighing portions for various tests.[1]
Determination of Melting Temperature (as per USP <741>, Class II)
This method is suitable for waxy substances.
-
Carefully melt the Span 40 sample at the lowest possible temperature.
-
Draw the molten material into a capillary tube (open at both ends) to a depth of about 10 mm.[10]
-
Cool the charged tube at 10°C or lower for 24 hours, or in contact with ice for at least 2 hours.[10]
-
Attach the tube to a thermometer and place it in a water bath. Adjust the height so the top of the sample is 10 mm below the water level.
-
Heat the bath at a rate of about 3°C per minute until the temperature is 5°C below the expected melting point.
-
Reduce the heating rate to 0.5–1.0°C per minute.[10]
-
The temperature at which the molten material is observed to rise in the capillary tube is recorded as the melting temperature.[10]
Determination of Acid Value (as per USP <401>)
The acid value is the mass of potassium hydroxide (B78521) (KOH) in mg required to neutralize the free acids in 1 g of the substance.
-
Accurately weigh about 10 g of the prepared Span 40 sample into a flask.
-
Dissolve it in 50 mL of a neutralized solvent mixture (equal volumes of alcohol and ether). If necessary, warm the mixture under a reflux condenser to dissolve the sample.[8]
-
Add 1 mL of phenolphthalein (B1677637) indicator (TS).
-
Titrate with standardized 0.1 N Sodium Hydroxide (NaOH) until a faint pink color persists for at least 30 seconds.[8]
-
Calculate the Acid Value using the formula: Acid Value = (V × N × 56.1) / W Where:
-
V = volume of NaOH solution used (mL)
-
N = normality of the NaOH solution
-
56.1 = molecular weight of KOH
-
W = weight of the Span 40 sample (g)
-
Determination of Saponification Value (as per USP <401>)
The saponification value is the mass of KOH in mg required to saponify the esters and neutralize the free acids in 1 g of the substance.
-
Accurately weigh about 1.5–2 g of the prepared Span 40 sample into a 250-mL flask.
-
Add exactly 25.0 mL of 0.5 N alcoholic KOH.[8]
-
Connect the flask to a reflux condenser and heat on a steam bath for 30 minutes, swirling frequently.[8]
-
Add 1 mL of phenolphthalein TS and titrate the excess KOH with 0.5 N hydrochloric acid (HCl).[8]
-
Perform a blank determination under the same conditions, omitting the sample.
-
Calculate the Saponification Value using the formula: Saponification Value = ((B - S) × N × 56.1) / W Where:
-
B = volume of HCl used for the blank (mL)
-
S = volume of HCl used for the sample (mL)
-
N = normality of the HCl solution
-
56.1 = molecular weight of KOH
-
W = weight of the Span 40 sample (g)
-
Determination of Hydroxyl Value (as per USP <401>)
The hydroxyl value is the mass of KOH in mg equivalent to the hydroxyl content of 1 g of the substance.
-
Accurately weigh a specified amount of the prepared Span 40 sample into a glass-stoppered conical flask.
-
Add 5.0 mL of a freshly prepared pyridine-acetic anhydride (B1165640) reagent.[8]
-
Heat the flask on a steam bath for 1 hour.
-
Add 10 mL of water, heat again for 10 minutes, and then cool.
-
Add 25 mL of neutralized n-butanol and 1 mL of phenolphthalein TS.
-
Titrate with 0.5 N alcoholic KOH.
-
Perform a blank determination.
-
The Hydroxyl Value is calculated based on the difference in titrant volume between the blank and the sample, corrected for the free acid content determined by the Acid Value test.[8]
Determination of Water Content (as per USP <921>, Method I - Titrimetric)
The Karl Fischer titration is the standard method for determining water content.
-
Use a commercially available Karl Fischer titrator.
-
The apparatus consists of a closed system with a titration vessel, electrodes, and automatic burets, protected from atmospheric moisture.[14][16]
-
Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel.
-
Introduce an accurately weighed amount of the Span 40 sample into the vessel.
-
Titrate with a standardized Karl Fischer reagent. The endpoint is detected potentiometrically when an excess of iodine is present.[2][13]
-
The water content is calculated based on the volume and concentration of the titrant consumed.
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- 1. drugfuture.com [drugfuture.com]
- 2. Contact Support [parsolexinc.com]
- 3. pharmajournal.net [pharmajournal.net]
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- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. Determination of HLB values of some nonionic surfactants and their mixtures | Semantic Scholar [semanticscholar.org]
- 8. uspbpep.com [uspbpep.com]
- 9. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 10. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 11. lankem.com [lankem.com]
- 12. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 13. mt.com [mt.com]
- 14. uspbpep.com [uspbpep.com]
- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
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